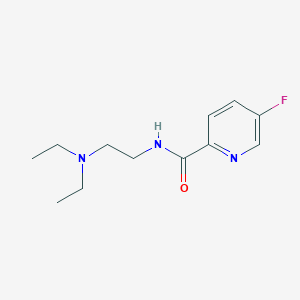

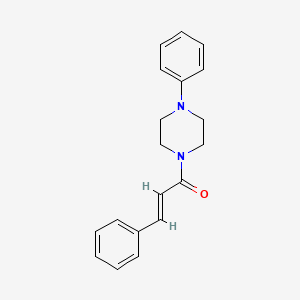

![molecular formula C18H23F3N2O2 B3016592 Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129421-52-8](/img/structure/B3016592.png)

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound that is presumed to have biological activity due to its structural features. Although the specific compound is not directly mentioned in the provided papers, similar tert-butyl piperidine-carboxylate derivatives have been synthesized and evaluated for their potential biological activities, such as antibacterial and anthelmintic properties , as well as their role as intermediates in the synthesis of anticancer drugs and Vandetanib, a treatment for certain types of cancer .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-carboxylate compounds involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% .

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-carboxylate derivatives were confirmed using various spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis . Single crystal X-ray diffraction (XRD) data further confirmed the structures, revealing details such as the crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . Density functional theory (DFT) was used to optimize the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which was consistent with the XRD results .

Chemical Reactions Analysis

The tert-butyl piperidine-carboxylate derivatives undergo various chemical reactions during their synthesis. These reactions include condensation between carbamimide and 3-fluorobenzoic acid , as well as the aforementioned nucleophilic substitution, oxidation, halogenation, and elimination reactions . The choice of reactions and conditions is critical for achieving high yields and desired selectivity for the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure, intermolecular interactions, and molecular electrostatic potential (MEP). For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic system with specific unit cell parameters . The MEP and frontier molecular orbital (FMO) analyses provide insights into the reactivity and interaction potential of the compounds . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Synthesis Techniques

Efficient Synthesis Approaches : A study by Teng, Zhang, and Mendonça (2006) describes an efficient synthesis method for a spirocyclic oxindole analogue closely related to Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate. This method involves dianion alkylation and cyclization, yielding the target compound in 35% overall yield over eight steps without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Convenient Synthetic Routes : Freund and Mederski (2000) developed a convenient synthetic route to Spiro[indole‐3,4′‐piperidin]‐2‐ones, starting from related chemical structures. This process involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis, showcasing a methodological approach relevant to the synthesis of this compound (Freund & Mederski, 2000).

Applications in Pharmacology

Acetyl-CoA Carboxylase Inhibitors Synthesis : Huard et al. (2012) reported the synthesis of spiro piperidine lactam-based acetyl-CoA carboxylase inhibitors. These compounds, including related structures to this compound, were synthesized for their potential as ACC inhibitors, indicating an application in metabolic research (Huard et al., 2012).

c-Met/ALK Inhibitors for Antitumor Assays : Li et al. (2013) synthesized a series of compounds including aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which showed potential as c-Met/ALK dual inhibitors. This suggests the potential application of similar structures in developing antitumor drugs (Li et al., 2013).

Molecular Structure Studies

- Crystal Structure Analysis : Didierjean et al. (2004) conducted X-ray studies on compounds structurally similar to this compound. Their work reveals critical insights into the molecular packing and hydrogen bond interactions within such compounds, which is vital for understanding their chemical behavior and potential applications (Didierjean et al., 2004).

Future Directions

properties

IUPAC Name |

tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUATKFQCAMJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

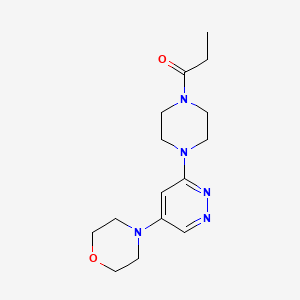

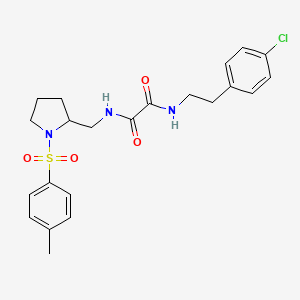

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

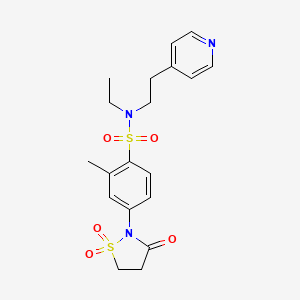

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)

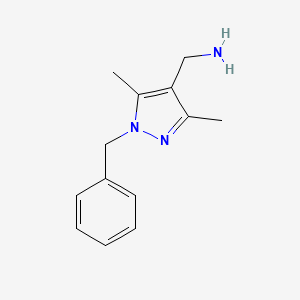

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)